3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

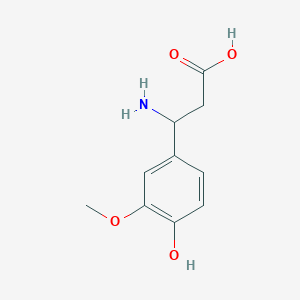

3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHHJKPPALHKMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477482 |

Source

|

| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72076-93-8 |

Source

|

| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72076-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid: Properties, Synthesis, and Scientific Applications

Executive Summary: This document provides a comprehensive technical overview of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a β-amino acid of significant interest to researchers in medicinal chemistry and drug development. Structurally, it is a derivative of the well-known natural phenolic compound, ferulic acid, incorporating a chiral β-amino group. This unique combination of a catechol-like moiety and an amino acid backbone makes it a valuable and versatile scaffold. This guide delves into its core physicochemical properties, provides a detailed protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its potential applications based on the biological activities observed in structurally related compounds.

Compound Identification and Core Physicochemical Properties

Nomenclature and Identifiers

Precise identification is critical for regulatory and research documentation. The compound is known by several synonyms, reflecting its structure as a β-alanine derivative.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 72076-93-8[1] |

| Molecular Formula | C₁₀H₁₃NO₄[1] |

| SMILES | COC1=C(C=CC(=C1)C(CC(=O)O)N)O[1] |

| InChIKey | IGHHJKPPALHKMJ-UHFFFAOYSA-N[1] |

| Synonyms | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propionic acid, DL-beta-(4-hydroxy-3-methoxy-phenyl)alanine[1] |

Chemical Structure Analysis

The molecule's functionality is dictated by its distinct chemical groups. The structure features a central chiral carbon (C3), an aromatic ring derived from vanillin, and key functional groups that govern its reactivity and potential biological interactions.

Caption: Structure of this compound with the chiral center marked.

Tabulated Physicochemical Data

The following properties, computed by PubChem, provide a quantitative basis for predicting the compound's behavior in various experimental settings.[1]

| Property | Value | Source |

| Molecular Weight | 211.21 g/mol | PubChem[1] |

| XLogP3 | -0.3 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 211.08445790 Da | PubChem[1] |

| Complexity | 221 | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

Stereochemistry

The presence of a stereocenter at the C3 carbon, adjacent to the aromatic ring and the amino group, means the compound can exist as (R) and (S) enantiomers. The common synthesis methods often yield a racemic mixture (DL-form). For specific pharmacological applications, chiral separation or asymmetric synthesis would be a critical consideration to isolate the more active enantiomer, as biological systems are highly stereospecific.

Synthesis and Purification

Retrosynthetic Analysis & Rationale

The synthesis of this β-amino acid can be efficiently achieved via a modified Mannich-type reaction, a robust method for forming carbon-carbon bonds. The logical starting materials are vanillin (4-hydroxy-3-methoxybenzaldehyde), which provides the core aromatic structure, malonic acid as the two-carbon source for the propanoic acid backbone, and an ammonia source like ammonium acetate.

The choice of ammonium acetate is strategic; it serves as the in-situ source of ammonia for the amino group and the acetate anion acts as a basic catalyst to facilitate the initial Knoevenagel condensation between vanillin and malonic acid. 1-Butanol is often used as a solvent due to its high boiling point, which is necessary to drive the reaction and the subsequent decarboxylation.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related aryl-β-amino acids.[2]

Reagents and Stoichiometry:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Vanillin | 152.15 | 3.04 | 0.02 | 1.0 |

| Malonic Acid | 104.06 | 2.29 | 0.022 | 1.1 |

| Ammonium Acetate | 77.08 | 3.55 | 0.046 | 2.3 |

| 1-Butanol | - | 200 mL | - | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vanillin (3.04 g), malonic acid (2.29 g), and ammonium acetate (3.55 g).

-

Solvent Addition: Add 200 mL of 1-butanol to the flask.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The evolution of CO₂ gas should be observed as the reaction progresses. Maintain reflux for approximately 2-3 hours, or until the gas evolution ceases.

-

Precipitation and Filtration: Allow the reaction mixture to cool to room temperature. A precipitate of the product should form. Collect the solid product by vacuum filtration.

-

Washing: To remove unreacted starting materials and byproducts, wash the collected solid sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and finally with deionized water (100 mL).

-

Drying: Dry the purified solid in a vacuum oven at 80-100 °C for 8-10 hours to yield the final product.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final compound.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for unambiguous characterization.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is ideal for this polar, non-volatile molecule.

-

Expected Molecular Ion: In positive ion mode (ESI+), the expected protonated molecular ion peak would be [M+H]⁺ at m/z 212.09. In negative ion mode (ESI-), the deprotonated peak [M-H]⁻ would be at m/z 210.08.

-

Predicted Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragments. Key fragmentations would include the loss of the carboxylic acid group (-45 Da), loss of ammonia (-17 Da), and cleavages around the benzylic C-C bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. Based on its structure and data from related compounds, the following spectral features are predicted (in a solvent like DMSO-d₆).[3]

-

¹H NMR:

-

Aromatic Protons: Three protons on the aromatic ring, appearing as multiplets or doublets between δ 6.5-7.0 ppm.

-

CH(N): A methine proton adjacent to the amino group and aromatic ring, likely around δ 4.0-4.5 ppm.

-

CH₂: Two diastereotopic protons of the methylene group, appearing as a multiplet (dd or AB quartet) around δ 2.5-3.0 ppm.

-

OCH₃: A sharp singlet for the methoxy group protons around δ 3.7-3.8 ppm.

-

OH, NH₂, COOH: Broad, exchangeable singlets with variable chemical shifts.

-

-

¹³C NMR:

-

C=O: Carboxylic acid carbon around δ 170-175 ppm.

-

Aromatic Carbons: Signals between δ 110-150 ppm, with the carbons attached to oxygen (C-OH, C-OCH₃) appearing further downfield.

-

CH(N): Benzylic carbon around δ 50-55 ppm.

-

OCH₃: Methoxy carbon around δ 55-60 ppm.

-

CH₂: Methylene carbon around δ 40-45 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

-

O-H stretch (phenol & acid): Broad band from 2500-3500 cm⁻¹.

-

N-H stretch (amine): Medium peaks around 3300-3400 cm⁻¹.

-

C=O stretch (acid): Strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-O stretch (ether & phenol): Strong peaks in the 1000-1300 cm⁻¹ region.

Purity Assessment (HPLC)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of the final product.

Sample HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm. The phenolic ring provides strong chromophoric activity, making UV detection highly sensitive for this compound.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Chemical Reactivity and Stability

Key Reactive Sites

The molecule's three primary functional groups offer multiple avenues for chemical modification:

-

Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, allowing for conjugation to other molecules.

-

Amino Group: Acts as a nucleophile and can be acylated, alkylated, or used in peptide coupling reactions.

-

Phenolic Hydroxyl: Can be O-alkylated or O-acylated. Its presence also makes the aromatic ring susceptible to electrophilic substitution and oxidation.

Stability and Storage

The phenolic hydroxyl group is susceptible to oxidation, which can lead to coloration and degradation of the material over time. Therefore, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prolong its shelf life.

Derivatization Potential: A Scaffold for Drug Discovery

The true value of this compound for drug development professionals lies in its potential as a versatile chemical scaffold. Research on closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that modifications at these reactive sites can lead to compounds with significant biological activity.[4][5][6] For instance, converting the carboxylic acid to various hydrazones has produced derivatives with potent antimicrobial and antifungal activity.[4][6] This demonstrates that the core structure serves as an excellent starting point for building libraries of new chemical entities for screening against various therapeutic targets.[7]

Biological Context and Potential Applications

While direct biological data on this compound is limited, its structural similarity to other well-studied compounds provides strong rationale for its investigation.

Structural Relationship to Bioactive Molecules

-

Dihydroferulic Acid: The target molecule is the β-amino analog of dihydroferulic acid (also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid or HMPA). HMPA is a known microbial metabolite of dietary polyphenols and has been investigated for its antioxidant effects, its ability to enhance muscle strength, and its potential to inhibit amyloid-β aggregation in vitro, suggesting neuroprotective roles.[8][9]

-

L-DOPA Isomer: It is a structural isomer of 3-O-methyldopa, a metabolite of the Parkinson's disease drug L-DOPA.[10] This relationship suggests a potential for interaction with neurological pathways, although this remains to be explored.

Inferred Biological Activity and Future Directions

Based on the activities of its derivatives and analogs, this compound is a prime candidate for exploration in several therapeutic areas:

-

Antimicrobial Drug Development: As demonstrated by extensive work on related scaffolds, derivatization can yield potent agents against multidrug-resistant bacteria and fungi.[4][5][6]

-

Anticancer Research: The 4-hydroxyphenyl moiety is a common feature in many anticancer agents, and derivatives of similar propanoic acids have shown promising anticancer and antioxidant properties.[7][11][12]

-

Neurodegenerative Disease: Given that its non-amino analog, HMPA, inhibits amyloid-β aggregation, it is plausible that this compound or its derivatives could be investigated as potential modulators of neurodegenerative processes.[13]

Safety and Handling

Hazard Identification

According to its GHS classification, the compound is considered a hazardous substance.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

Standard laboratory safety protocols should be strictly followed:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Spill Management: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Growing Importance of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Scientific Research. Available from: [Link]

-

Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. Available from: [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

NIST. 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Available from: [Link]

-

Semantic Scholar. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available from: [Link]

-

RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

-

PubMed. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]

-

KTU ePubl. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

-

PubMed. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]

-

ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

-

PubMed Central. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]

-

mzCloud. 2 Amino 3 4 hydroxy 3 methoxyphenyl propanoic acid. Available from: [Link]

-

HMDB. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). Available from: [Link]

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

Sources

- 1. This compound | C10H13NO4 | CID 12096266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID(1135-23-5) 1H NMR [m.chemicalbook.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides a comprehensive, multi-spectroscopic strategy for the structure elucidation of this compound. This compound is a substituted β-amino acid, a class of molecules with significant interest in medicinal chemistry due to their unique conformational properties and resistance to proteolytic degradation.[1][2][3] Its structure incorporates a phenolic moiety reminiscent of ferulic acid, a well-known natural antioxidant.[4][5]

This document eschews a rigid template, instead presenting a logical, causality-driven workflow. We will begin with fundamental molecular properties and proceed through a series of analytical techniques—Mass Spectrometry, Infrared and UV-Vis Spectroscopy, and culminating in a deep dive into one- and two-dimensional Nuclear Magnetic Resonance—to assemble the molecular puzzle. Each step is designed to be a self-validating system, where data from one technique corroborates and refines the hypothesis derived from another.

Chapter 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before any spectral analysis, we establish the fundamental chemical formula and predict the presence of rings or double bonds.

The Degree of Unsaturation (DoU) provides the first clue to the molecule's core structure. It is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (13/2) + (1/2) = 5

A DoU of 5 is highly indicative of an aromatic ring (which accounts for 4 degrees of unsaturation) and one additional double bond, most likely a carbonyl group (C=O) from the propanoic acid moiety.

Chapter 2: Mass Spectrometry - Molecular Weight and Fragmentation

Mass spectrometry (MS) serves two primary functions: to confirm the molecular weight and to provide structural insights through controlled fragmentation. Electrospray ionization (ESI) is the method of choice for a polar, protic molecule like this.[9][10]

Expected High-Resolution MS Data

-

Positive Ion Mode [M+H]⁺: Expected m/z = 212.0918 (Calculated for C₁₀H₁₄NO₄⁺)

-

Negative Ion Mode [M-H]⁻: Expected m/z = 210.0772 (Calculated for C₁₀H₁₂NO₄⁻)

Tandem MS (MS/MS) for Structural Fragments

By isolating the deprotonated parent ion ([M-H]⁻ at m/z 210.08) and subjecting it to collision-induced dissociation, we can predict key fragmentation patterns. Phenolic acids are well-known to undergo decarboxylation.[9]

-

Primary Fragmentation: A neutral loss of CO₂ (44 Da) from the carboxylic acid group is expected, yielding a prominent fragment ion at m/z 166.08 . This fragmentation strongly supports the presence of the carboxylic acid functional group.

Experimental Protocol: LC-QTOF-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water (LC-MS grade) containing 0.1% formic acid.[9] Filter through a 0.45 µm syringe filter.[11]

-

Chromatography: Inject 3 µL of the sample onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[11] Use a gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

MS Detection: Analyze the eluent using a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an ESI source.[11]

-

Scan Range: m/z 100–1000.

-

Capillary Voltage: 4000 V.

-

Gas Temperature: 340 °C.[11]

-

MS/MS Analysis: Set the instrument to acquire fragmentation data for the precursor ion at m/z 210.08.

-

Chapter 3: Spectroscopic Identification of Functional Groups

Infrared and UV-Visible spectroscopy provide rapid, non-destructive confirmation of key functional groups and the core chromophore.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance | Reference |

| 3500-3200 | O-H stretch (Phenol) | Phenol | Strong, Broad | [12] |

| 3400-3300 | N-H stretch | Primary Amine | Medium | [13] |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Carboxylic Acid | Very Broad | [14] |

| 3100-3000 | C-H stretch (Aromatic) | Aromatic Ring | Medium to Weak | [12] |

| 3000-2850 | C-H stretch (Aliphatic) | -CH, -CH₂ | Medium | [12] |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, Sharp | [14] |

| 1600 & 1450 | C=C stretch | Aromatic Ring | Medium | [12] |

| ~1250 | C-O stretch | Phenol, Methoxy | Strong | [12] |

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.[4]

-

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, which are dominated by the substituted aromatic ring (the chromophore).

The 4-hydroxy-3-methoxyphenyl system is a strong chromophore. Based on data for similar hydroxycinnamic acid derivatives, we expect absorption maxima (λmax) in the range of 280-320 nm .[14][15]

-

Prepare a dilute solution (e.g., 5 x 10⁻⁵ M) of the compound in a UV-grade solvent such as methanol or ethanol.[16][17]

-

Use a quartz cuvette to measure the absorbance.

-

Scan the wavelength range from 200 to 400 nm, using the pure solvent as a blank.[14]

Chapter 4: Nuclear Magnetic Resonance (NMR) - The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and connectivity. For this molecule, a deuterated solvent like DMSO-d₆ is ideal as it allows for the observation of exchangeable protons (OH, NH₂, COOH).[4]

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.80 | br s | 1H | Phenolic -OH | Acidic proton, broad due to exchange. |

| ~7.00 | d | 1H | Ar-H | Aromatic proton ortho to the side chain. |

| ~6.85 | d | 1H | Ar-H | Aromatic proton ortho to the -OH group. |

| ~6.70 | dd | 1H | Ar-H | Aromatic proton ortho to the -OCH₃ group. |

| ~4.10 | t or dd | 1H | H-β (-CH-N) | Methine proton adjacent to the aromatic ring and CH₂. |

| ~3.75 | s | 3H | -OCH₃ | Methoxy protons, no adjacent protons to couple with. |

| ~2.70 | d or m | 2H | H-α (-CH₂-C=O) | Methylene protons adjacent to the chiral center and carbonyl. |

Note: The NH₂ and COOH protons will also appear as broad singlets, but their chemical shifts are highly variable depending on concentration and residual water.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~174.0 | Quaternary | C=O (Carboxylic Acid) |

| ~148.0 | Quaternary | Ar C-OH |

| ~147.5 | Quaternary | Ar C-OCH₃ |

| ~131.0 | Quaternary | Ar C-CH(β) |

| ~121.0 | Methine | Ar CH |

| ~115.5 | Methine | Ar CH |

| ~112.0 | Methine | Ar CH |

| ~55.5 | Methyl | -OCH₃ |

| ~53.0 | Methine | C-β (-CH-N) |

| ~42.0 | Methylene | C-α (-CH₂-C=O) |

2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons into a final structure.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings.

-

Crucial Correlation: A cross-peak between the H-β proton (~4.10 ppm) and the H-α protons (~2.70 ppm) will definitively establish the -CH-CH₂- propanoic acid backbone.

-

Correlations between the three aromatic protons will confirm their relative positions on the ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.

-

Confirmation: It will link the ¹H signals to their corresponding ¹³C signals listed in the tables above (e.g., δH ~3.75 to δC ~55.5 for the methoxy group).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different structural fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

-

Connecting the Side Chain to the Ring: The H-β proton (~4.10 ppm) will show a correlation to the aromatic quaternary carbon at ~131.0 ppm. The aromatic protons will show correlations to C-β.

-

Confirming Methoxy Position: The methoxy protons (~3.75 ppm) will show a strong correlation to the aromatic carbon at ~147.5 ppm.

-

Confirming Carboxylic Acid Position: Both the H-α and H-β protons will show correlations to the carbonyl carbon at ~174.0 ppm.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition (500 MHz Spectrometer):

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire standard 2D COSY, HSQC, and HMBC spectra. Use default parameter sets and adjust as needed to optimize resolution and signal intensity.

-

Visualizing the Elucidation Workflow and Key Connections

Diagrams created using Graphviz help to visualize the logical flow of the analysis and the critical data connections that solve the structure.

Caption: The overall workflow for structure elucidation.

Caption: Key HMBC correlations confirming structural connectivity.

Conclusion

By systematically integrating data from Mass Spectrometry, FTIR, UV-Vis, and a suite of NMR experiments, we can elucidate the structure of this compound with a high degree of confidence. The initial MS and FTIR data establish the molecular formula and key functional groups, which are then used to predict the signals in NMR. Finally, 2D NMR, particularly the HMBC experiment, provides the definitive long-range correlations that connect the substituted aromatic ring to the β-amino acid side chain. This logical, evidence-based workflow exemplifies the modern standard for chemical structure elucidation, ensuring accuracy and reliability for subsequent research and development.

References

-

Nowicka, A., et al. (2021). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Molecules, 26(23), 7242. Available at: [Link]

-

ResearchGate. (n.d.). Spectral data for ferulic acid obtained under the conditions: 1 H NMR... Available at: [Link]

-

Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie, 24(2), 267-280. Available at: [Link]

-

Forero-Doria, O., et al. (2022). O-alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants. RSC Advances, 12(45), 29331-29340. Available at: [Link]

-

Abot, A., & Biasi, F. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Metabolites, 12(11), 1109. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of ferulic acid (A) and 13 C NMR spectrum of... Available at: [Link]

-

Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 7(1). Available at: [Link]

-

Schweiggert, U., et al. (2018). Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. Molecules, 23(2), 277. Available at: [Link]

-

Le, N. P., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Chemistry, 24(51), 13576-13585. Available at: [Link]

-

ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... Available at: [Link]

-

ResearchGate. (n.d.). HPLC- 1 H NMR partial spectra of ferulic acid biosynthetically obtained... Available at: [Link]

-

ResearchGate. (n.d.). UV spectra of (a) hydroxycinnamic acid derivatives, (b) quercetin... Available at: [Link]

-

Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus. Chimie, 24(2), 1-14. Available at: [Link]

-

Michalska, A., & Zieliński, M. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11145. Available at: [Link]

-

Wikipedia. (n.d.). Beta-peptide. Available at: [Link]

-

Muñoz-Bernal, Ó. A., et al. (2022). Identification of Amino Acids and Polyphenolic Metabolites in Human Plasma by UHPLC-ESI-QTOF-MS/MS, after the Chronic Intake of a Functional Meal in an Elderly Population. Metabolites, 12(8), 748. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). This compound | C10H13NO4 | CID 12096266. Available at: [Link]

-

Aapptec. (2020). Beta Amino Acids and Beta Homo Amino Acids. Available at: [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid. Available at: [Link]

Sources

- 1. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-peptide - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H13NO4 | CID 12096266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C10H13NO4 | CID 12096266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Amino Acids and Polyphenolic Metabolites in Human Plasma by UHPLC-ESI-QTOF-MS/MS, after the Chronic Intake of a Functional Meal in an Elderly Population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. instanano.com [instanano.com]

- 14. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 17. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Physical and chemical characteristics of dl-beta-(4-hydroxy-3-methoxy-phenyl)alanine

For Researchers, Scientists, and Drug Development Professionals

Foreword

DL-beta-(4-hydroxy-3-methoxyphenyl)alanine, a derivative of phenylalanine, stands as a compound of interest at the intersection of synthetic chemistry and pharmacology. Its structural similarity to endogenous molecules and intermediates in key metabolic pathways suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended to serve as a foundational resource for researchers engaged in its synthesis, characterization, and exploration for therapeutic applications. The information presented herein is curated from available scientific literature and chemical databases to ensure accuracy and relevance for professionals in drug discovery and development.

Molecular Identity and Physicochemical Properties

DL-beta-(4-hydroxy-3-methoxyphenyl)alanine, systematically named 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a non-proteinogenic amino acid. Its structure features a beta-alanine backbone substituted with a guaiacol (4-hydroxy-3-methoxyphenyl) moiety. This structural arrangement distinguishes it from its alpha-amino acid isomer, 3-methoxy-DL-tyrosine.

Table 1: Core Physicochemical Data[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | DL-beta-(4-Hydroxy-3-methoxy-phenyl)alanine, 3-Amino-3-(4-hydroxy-3-methoxy-phenyl)-propionic acid | [] |

| CAS Number | 72076-93-8 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| Boiling Point | 401.6°C at 760 mmHg | [] |

| Density | 1.318 g/cm³ | [] |

Solubility Profile:

While comprehensive experimental solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, general solubility characteristics of similar amino acid structures suggest that DL-beta-(4-hydroxy-3-methoxyphenyl)alanine is likely to exhibit solubility in aqueous solutions, particularly at acidic or basic pH due to the presence of the carboxylic acid and amino functional groups. Its solubility in common organic solvents such as ethanol, methanol, and DMSO is expected to be limited but may be enhanced with heating.

Synthesis and Purification

The synthesis of beta-amino acids, including DL-beta-(4-hydroxy-3-methoxyphenyl)alanine, can be approached through various synthetic routes. A common and effective method involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source, such as ammonium acetate.

Experimental Protocol: Synthesis from Vanillin

This protocol is adapted from established methods for the synthesis of related beta-amino acids.

Reaction Scheme:

A potential synthetic route for DL-beta-(4-hydroxy-3-methoxyphenyl)alanine.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Malonic acid

-

Ammonium acetate

-

1-Butanol

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add vanillin, malonic acid, and ammonium acetate in a molar ratio of approximately 1:1.1:2.3.

-

Add 1-butanol as the solvent.

-

Heat the mixture to reflux and maintain for 1.5-2 hours, or until the evolution of carbon dioxide ceases.

-

Allow the reaction mixture to cool, during which a precipitate should form.

-

Collect the precipitate by filtration.

-

Wash the crude product sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.

-

Dry the purified product under vacuum.

Causality Behind Experimental Choices:

-

Ammonium acetate serves as both the ammonia source and a catalyst for the Knoevenagel condensation between vanillin and malonic acid, followed by a Michael addition of ammonia.

-

1-Butanol is used as a high-boiling solvent to facilitate the reaction, which requires elevated temperatures for the decarboxylation step.

-

The sequential washing with hot solvents is a critical purification step to remove impurities with different solubility profiles.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of DL-beta-(4-hydroxy-3-methoxyphenyl)alanine.

Spectroscopic Analysis:

While a complete set of publicly available, peer-reviewed spectra for this specific molecule is limited, the expected spectral characteristics can be inferred from its structure and data from closely related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the benzylic proton (CH-NH₂), and the methylene protons of the propanoic acid backbone. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, the benzylic carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, β-(4-Hydroxy-3-methoxyphenyl)propionic acid, shows characteristic absorptions for the O-H stretch of the phenol and carboxylic acid, the C-H stretches of the aromatic ring and alkyl chain, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring. The presence of the amino group in the target molecule would introduce additional N-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 211. Fragmentation may involve the loss of water, carbon dioxide, and cleavage of the side chain.

Chromatographic Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of DL-beta-(4-hydroxy-3-methoxyphenyl)alanine.

Workflow for HPLC Method Development:

A generalized workflow for developing an HPLC analytical method.

Protocol Outline for HPLC Analysis:

-

Column: A C18 reverse-phase column is a suitable starting point due to the aromatic nature of the compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic buffer will ensure the protonation of the carboxylic acid and amino groups, leading to better peak shape.

-

Detection: UV detection at approximately 280 nm is appropriate due to the presence of the phenolic chromophore.

-

Sample Preparation: The sample should be dissolved in the initial mobile phase composition to ensure compatibility and good peak shape.

Potential Applications in Drug Development

The structural motifs present in DL-beta-(4-hydroxy-3-methoxyphenyl)alanine suggest several avenues for its investigation in drug discovery and development.

-

Antioxidant Properties: The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species. A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid), has demonstrated antioxidant effects.[3] This suggests that DL-beta-(4-hydroxy-3-methoxyphenyl)alanine may also possess antioxidant activity, which is relevant for conditions associated with oxidative stress.

-

Neurological Applications: The core structure is related to neurotransmitter precursors. For instance, a structural isomer, 3-methoxy-DL-tyrosine, is a metabolite of L-DOPA, a cornerstone therapy for Parkinson's disease. Furthermore, 3-(4-hydroxy-3-methoxyphenyl)propionic acid has been shown to inhibit the aggregation of amyloid-β peptide in vitro, a key pathological hallmark of Alzheimer's disease.[4][5] This raises the possibility that DL-beta-(4-hydroxy-3-methoxyphenyl)alanine could be explored for its potential neuroprotective effects.

-

Metabolic Modulation: Beta-alanine itself is a component of carnosine, a dipeptide found in high concentrations in muscle and brain tissue that plays a role in pH buffering and antioxidant defense.[6][7][8][9][10] Derivatives of beta-alanine could potentially influence these pathways.

Logical Relationship of Structural Features to Potential Bioactivity:

Potential bioactivities derived from the compound's structural features.

Conclusion and Future Directions

DL-beta-(4-hydroxy-3-methoxyphenyl)alanine is a compound with a compelling chemical structure that warrants further investigation for its potential biological activities. While fundamental physicochemical data is available, a significant opportunity exists for more detailed characterization, including comprehensive spectroscopic analysis, solubility profiling, and stability studies. The development and validation of robust analytical methods will be crucial for ensuring the quality and consistency of this compound in research settings. Future research should focus on elucidating its pharmacological profile, particularly in the areas of neuroprotection and antioxidant activity, to fully realize its potential in the landscape of drug discovery.

References

-

Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

- Barton, J. S., Tang, C.-F., & Reed, S. S. (2000). Dipeptide Sequence Determination: Analyzing Phenylthiohydantoin Amino Acids by HPLC.

-

Biomedicines. (2025, July 6). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (2025, July 6). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]

- Fatiadi, A. J., & Schaffer, R. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 78A(3), 411–412.

-

PubChem. (n.d.). (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

PubMed. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). Retrieved from [Link]

-

International Journal of Molecular Sciences. (2024, June 16). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

-

NIST. (n.d.). β-(4-Hydroxy-3-methoxyphenyl)propionic acid. Retrieved from [Link]

-

Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

-

PubChem. (n.d.). 3-O-Methyldopa hydrochloride, DL-. Retrieved from [Link]

-

PubMed Central. (n.d.). In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

University of the Highlands and Islands. (n.d.). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Retrieved from [Link]

-

Semantic Scholar. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol. Retrieved from [Link]

-

PubMed Central. (2025, May 13). LC-ESI(±)-LTQ MSn‑Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SciSpace. (n.d.). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol. Retrieved from [Link]

-

PubMed Central. (n.d.). Effects of Beta-Alanine Supplementation on Physical Performance in Aerobic–Anaerobic Transition Zones: A Systematic Review and Meta-Analysis. Retrieved from [Link]

-

MDPI. (2023, February 19). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Retrieved from [Link]

Sources

- 1. This compound | C10H13NO4 | CID 12096266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol (2019) | Alyssa N. Varanoske | 23 Citations [scispace.com]

- 9. Effects of Beta-Alanine Supplementation on Physical Performance in Aerobic–Anaerobic Transition Zones: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Discovery and history of ferulic acid amino acid derivatives

An In-Depth Technical Guide to the Discovery and History of Ferulic Acid-Amino Acid Derivatives

Executive Summary

Ferulic acid (FA), a phenolic compound ubiquitous in the plant kingdom, has long been recognized for its potent antioxidant properties. However, its therapeutic and commercial applications have been historically constrained by suboptimal physicochemical characteristics, including poor solubility and limited bioavailability. This guide provides a comprehensive technical overview of the scientific journey from the initial discovery of ferulic acid to the strategic design, synthesis, and characterization of its amino acid derivatives. We will explore the causal logic behind derivatization, detail the experimental workflows for creating these novel conjugates, and chart the historical evaluation of their enhanced biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this promising class of molecules.

The Foundation: Discovery and Properties of Ferulic Acid

Initial Isolation and Naming

The history of ferulic acid begins in the 19th century. It was first isolated by Austrian chemists Hlasiswetz and Barth in 1866.[1] Its name is derived from the giant fennel, Ferula foetida, the plant from which it was initially extracted.[2][3] This discovery marked the entry of a now-fundamental molecule into the scientific lexicon. Ferulic acid, chemically known as 4-hydroxy-3-methoxycinnamic acid, is a derivative of hydroxycinnamic acid and is classified as a phenolic phytochemical.[3][4][5]

Structural Confirmation and Physicochemical Properties

While isolated in the 19th century, it wasn't until 1925 that ferulic acid was chemically synthesized, and its structure was definitively confirmed using spectroscopic techniques.[2] This work revealed the presence of an unsaturated side chain, which allows for both cis and trans isomeric forms, and a resonance-stabilized phenoxy radical that accounts for its effective antioxidant activity.[2]

The inherent properties of ferulic acid present both opportunities and challenges. It is poorly soluble in water at room temperature but dissolves in hot water and various organic solvents like ethanol and ethyl acetate.[2][6] Its stability is also a concern; it is unstable at a relative humidity greater than 76%, which has implications for its formulation into solid dosage forms.[6]

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [4] |

| Molecular Weight | 194.18 g/mol | [1][4][5] |

| Appearance | Amber or white crystalline solid | [3][4] |

| Melting Point | 168–172 °C | [4][5] |

| Solubility | Insoluble in cold water; Soluble in hot water, ethanol, ethyl ether | [2] |

| pKa | ~4.5 | [5] |

| Key Structural Features | Phenolic hydroxyl group, methoxy group, acrylic acid side chain | [2] |

Natural Occurrence and Early Extraction Methodologies

Ferulic acid is one of the most abundant phenolic acids in the plant kingdom, found covalently linked to the cell walls of grasses, grains (especially rice, wheat, and corn bran), vegetables, and fruits.[2][3][7] In this natural state, it acts as a cross-linking agent between polysaccharides and lignin, conferring structural rigidity to the plant.[3]

This embedded state means that simple solvent extraction is often inefficient. The foundational method developed for its release is alkaline hydrolysis , which uses a base like sodium hydroxide to cleave the ester bonds connecting ferulic acid to the cell wall biopolymers.[2][8][9] Later advancements introduced enzymatic hydrolysis using feruloyl esterases, offering a more specific and milder alternative to harsh alkaline conditions.[2][8][9]

The Rationale for Derivatization: Overcoming Limitations

The therapeutic potential of ferulic acid, highlighted by the discovery of its antioxidant effects by Japanese researchers studying rice oil, was immediately apparent.[2] However, its translation into effective pharmaceutical or cosmeceutical products was hampered by its inherent limitations.

-

Low Solubility & Bioavailability: Poor water solubility limits its absorption in the gastrointestinal tract and its formulation in aqueous-based products.[4][10]

-

Rapid Metabolism: Once absorbed, ferulic acid is quickly metabolized in the liver, leading to a short biological half-life.[4][11]

-

Limited Skin Permeation: For topical applications, its hydrophilicity restricts its ability to penetrate the lipophilic stratum corneum of the skin.[10]

The logical scientific response to these challenges was chemical modification. By creating derivatives, specifically through conjugation with amino acids, researchers aimed to modulate these properties to enhance efficacy. The primary goals were to improve solubility, increase bioavailability, and create compounds with potentially novel or synergistic biological activities.[10][12][13]

Caption: Logical workflow from problem to solution in FA derivatization.

The Genesis of Ferulic Acid-Amino Acid Conjugates: A Synthetic Journey

The synthesis of ferulic acid-amino acid derivatives involves forming a stable amide or ester bond, linking the two parent molecules. This approach leverages the biocompatibility of amino acids to create novel, hybrid compounds with improved physicochemical and biological profiles.

Core Synthetic Strategies

Two primary linkages are exploited:

-

Amide Linkage (Feruloylamides): The carboxylic acid group of ferulic acid is coupled with the amino group of an amino acid. This is a common and robust strategy.[14]

-

Ester Linkage: The amino acid can be esterified to the 4-hydroxyl group of ferulic acid, or ferulic acid's carboxyl group can be linked to a hydroxyl-containing amino acid.[12][15]

Experimental Workflow: A Step-by-Step Protocol for Synthesis

The synthesis of ferulic acid-amino acid conjugates is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following is a generalized protocol based on common methodologies.[10]

Objective: To synthesize a ferulic acid-amino acid propyl ester conjugate.

Materials: Ferulic acid, selected amino acid (e.g., L-Leucine), propyl alcohol, thionyl chloride (or other esterification catalyst), a suitable base (e.g., triethylamine), a coupling agent (e.g., DCC/DMAP or EDCI/HOBt), and appropriate solvents (e.g., ethanol, dichloromethane, DMF).

Step 1: Amino Acid Esterification

-

Causality: The carboxylic acid group of the amino acid must be protected, typically as an ester, to prevent it from reacting with the coupling agent in the subsequent step and to avoid polymerization.

-

Suspend the chosen amino acid (e.g., L-Leucine) in propyl alcohol.

-

Cool the mixture in an ice bath.

-

Add thionyl chloride dropwise while stirring. This catalyzes the esterification reaction, forming the amino acid propyl ester hydrochloride.

-

Allow the reaction to proceed to completion (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude amino acid propyl ester hydrochloride salt.

Step 2: Neutralization of the Amino Ester

-

Causality: The hydrochloride salt must be neutralized to free the amino group for the subsequent coupling reaction with ferulic acid.

-

Dissolve the crude salt in a suitable solvent.

-

Add a base (e.g., triethylamine) to neutralize the HCl, yielding the free amino acid propyl ester.

-

This free ester is often used immediately in the next step to prevent degradation or side reactions.[10]

Step 3: Amide Bond Formation (Coupling)

-

Causality: The carboxylic acid of ferulic acid must be "activated" by a coupling agent to make it sufficiently electrophilic to react with the nucleophilic amino group of the amino ester.

-

Dissolve ferulic acid in an anhydrous solvent (e.g., DMF).

-

Add the coupling agent (e.g., EDCI) and an activator (e.g., HOBt) and stir for a short period to form the activated ester.

-

Introduce the neutralized amino acid propyl ester from Step 2 into the reaction mixture.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

Step 4: Purification and Characterization

-

Causality: The crude product contains unreacted starting materials, coupling byproducts, and the desired conjugate. Purification is essential to isolate the target molecule for biological testing.

-

Work up the reaction mixture, typically by washing with dilute acid, base, and brine to remove byproducts.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

-

Characterize the final, pure product using NMR, FTIR, and Mass Spectrometry to confirm its structure and identity.[10]

Caption: General experimental workflow for the synthesis of FA derivatives.

Key Historical Examples of Synthesized Derivatives

Early research focused on conjugating ferulic acid with various amino acids to screen for enhanced biological activities. Studies synthesized three main types of derivatives:

-

Feruloylaminoacids (where the ester group is subsequently hydrolyzed).[12][15]

-

4-O-[N-(carbobenzyloxy)-aminoacyl] ferulic acid, where the amino acid is esterified to the phenolic hydroxyl group.[12][15]

More recent work has expanded this to include amino acids chosen for specific roles in skin structure, such as glycine, L-leucine, and L-proline, which are known to be involved in collagen synthesis.[10] Unnatural amino acids like 1-aminocyclopentane carboxylic acid (Ac5c) have also been used to create novel ferulic amides with potent antimicrobial properties.[14]

Unveiling the Biological Potential: A History of Functional Evaluation

The synthesis of each new derivative was followed by rigorous biological testing to determine if the primary objectives of the derivatization were met.

From Antioxidant to Multifunctional Agents

The initial benchmark for any new derivative was its antioxidant capacity, often measured using assays like the DPPH radical scavenging method.[16] Many ester and amide derivatives were found to have excellent antioxidant capacity, sometimes exceeding that of the parent ferulic acid.[9]

However, research quickly revealed that these derivatives were not just superior antioxidants but possessed a wider range of activities. Key areas of investigation included:

-

Enzyme Inhibition: Certain derivatives showed potent inhibitory activity against tyrosinase (relevant for hyperpigmentation) and angiotensin-converting enzyme (ACE) (relevant for hypertension).[12][15]

-

Anti-platelet Aggregation: Some compounds demonstrated the ability to inhibit collagen-induced platelet aggregation, suggesting potential as antithrombotic agents.[12][15]

-

Enhanced Skin Permeation: For cosmeceutical applications, this was a critical finding. Studies using Franz diffusion cells showed that derivatives like L-leucine and L-proline conjugates permeated pig skin much more effectively than ferulic acid itself, leading to higher accumulation within the skin.[10]

-

Antimicrobial Activity: Ferulic amide derivatives have shown excellent activity against agricultural pathogens, indicating their potential use in crop protection.[14]

Key Bioactivity Data Summary

| Derivative Type | Key Biological Activity Investigated | Key Finding | Source(s) |

| Feruloyl-Amino Acid Esters | Platelet Aggregation Inhibition, Tyrosinase Inhibition, ACE Inhibition | Showed potent inhibitory activities, sometimes stronger than parent FA. | [12][15] |

| Propyl Ester of L-Leucine/L-Proline | Skin Permeation, Antioxidant Activity | Significantly better skin permeability and accumulation compared to FA, while retaining high antioxidant activity. | [10] |

| Ferulic Amides with Ac5c | Antibacterial Activity (Xanthomonas oryzae) | Excellent in vitro activity against plant bacterial pathogens. | [14] |

| General Ester/Amide Derivatives | Antioxidant Capacity | Maintained or enhanced the strong free radical scavenging ability of FA. | [9] |

Conclusion and Future Directions

The historical journey of ferulic acid-amino acid derivatives provides a compelling case study in rational drug and cosmetic ingredient design. Starting from a natural compound with recognized potential but practical limitations, scientists have successfully employed chemical derivatization to create novel molecules with enhanced solubility, bioavailability, and a broader spectrum of biological activities. The self-validating nature of this research—where a hypothesis (derivatization will improve properties) is tested through synthesis and confirmed via biological assays—has established a robust foundation for this class of compounds.

Future research should focus on pharmacokinetic and toxicological studies of the most potent derivatives to pave the way for clinical trials. The exploration of other amino acids, including di- and tri-peptides, could yield next-generation conjugates with even more tailored and potent therapeutic effects, continuing the evolution from a simple plant phenolic to a versatile pharmaceutical and cosmeceutical agent.

References

-

Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition, 40(2), 92–100. (Available at: [Link])

-

Miao, Z., Kayahara, H., & Tadasa, K. (1997). Synthesis and biological activities of ferulic acid derivatives. Bioscience, Biotechnology, and Biochemistry, 61(3), 470-473. (Available at: [Link])

-

Podgorska, M., Glibowska, A., Piwnicka, I., & Szultka-Mlynska, M. (2022). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Molecules, 27(19), 6543. (Available at: [Link])

-

Miao, Z., Kayahara, H., & Tadasa, K. (1997). Synthesis and Biological Activities of Ferulic Acid–Amino Acid Derivatives. Bioscience, Biotechnology, and Biochemistry, 61(3), 470-473. (Available at: [Link])

-

Li, Y., et al. (2022). Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives. ACS Omega, 7(40), 35949–35960. (Available at: [Link])

-

Typology. All you need to know about Ferulic Acid. (Available at: [Link])

-

Cheong, B. E., et al. (2021). Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties. Frontiers in Pharmacology, 12, 685343. (Available at: [Link])

-

Oxford Academic. Synthesis and Biological Activities of Ferulic Acid–Amino Acid Derivatives. Bioscience, Biotechnology, and Biochemistry. (Available at: [Link])

-

Stanimirova, I., et al. (2022). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Molecules, 27(13), 4245. (Available at: [Link])

-

Taylor & Francis Online. Ferulic acid – Knowledge and References. (Available at: [Link])

-

Podgorska, M., et al. (2022). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Molecules. (Available at: [Link])

-

S. S, S., & G, M. (2021). Isolation of Ferulic Acid - A Bioactive Phenolic Compound from Pineapple Peel and Evaluation of its In-vitro Anti-inflammatory Potential. International Journal of Pharmaceutical Sciences and Drug Research, 13(5), 450-455. (Available at: [Link])

-

Wikipedia. Ferulic acid. (Available at: [Link])

-

Pei, K., et al. (2014). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. Annual Research & Review in Biology, 5(6), 512–528. (Available at: [Link])

-

de Paiva, L. B., et al. (2013). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. Brazilian Journal of Pharmaceutical Sciences, 49(3), 395-411. (Available at: [Link])

-

de Paiva, L. B., et al. (2013). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. Brazilian Journal of Pharmaceutical Sciences. (Available at: [Link])

-

Kumar, N., & Pruthi, V. (2014). Ferulic Acid: A Comprehensive Review. Journal of Applied Pharmaceutical Science, 4(08), 109-114. (Available at: [Link])

-

Kim, J. S., et al. (2007). Characterization of physicochemical properties of ferulic acid. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 630-634. (Available at: [Link])

-

Marcato, D. C., & Salgado, H. R. N. (2018). New and potential properties, characteristics, and analytical methods of ferulic acid. Brazilian Journal of Pharmaceutical Sciences, 54(4). (Available at: [Link])

-

Marcato, D. C., & Salgado, H. R. N. (2018). New and potential properties, characteristics, and analytical methods of ferulic acid: A review. ResearchGate. (Available at: [Link])

-

Barberousse, H., et al. (2008). Analytical methodologies for quantification of ferulic acid and its oligomers. Journal of the Science of Food and Agriculture, 88(9), 1494-1511. (Available at: [Link])

Sources

- 1. us.typology.com [us.typology.com]

- 2. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferulic acid - Wikipedia [en.wikipedia.org]

- 4. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of physicochemical properties of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties [frontiersin.org]

- 8. zhonglanindustry.com [zhonglanindustry.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. Synthesis and biological activities of ferulic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journalarrb.com [journalarrb.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS: 72076-93-8): A Ferulic Acid-Derived β-Amino Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a unique β-amino acid derivative structurally related to ferulic acid. Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, is renowned for its potent antioxidant and anti-inflammatory properties, yet its therapeutic application is often hampered by suboptimal bioavailability.[1][2] The conjugation of an amino acid moiety to the ferulic acid backbone presents a promising strategy to enhance its pharmacokinetic profile and unlock new therapeutic avenues. This document delves into the synthesis, physicochemical characterization, and putative biological activities of this compound, offering a foundational resource for its exploration in drug discovery and development. We will explore its potential as a valuable scaffold in medicinal chemistry, drawing insights from the well-established bioactivities of its parent compound, ferulic acid.

Introduction: The Rationale for Ferulic Acid-Amino Acid Conjugates

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) has garnered significant attention in the pharmaceutical and cosmeceutical industries for its pleiotropic biological effects, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective activities.[2] The core of its antioxidant prowess lies in the phenolic nucleus and the extended conjugation of its side chain, which facilitates the formation of a stable phenoxy radical, thereby neutralizing free radicals.[3] However, the clinical translation of ferulic acid is often challenged by its limited solubility and rapid metabolism.[1]

To address these limitations, researchers have explored the synthesis of various ferulic acid derivatives, with amino acid conjugates emerging as a particularly promising class. The introduction of an amino acid moiety can modulate the physicochemical properties of the parent molecule, potentially improving its solubility, membrane permeability, and overall bioavailability. Furthermore, the specific amino acid chosen can impart additional biological activities or targeting capabilities. This compound, the subject of this guide, represents a strategic modification of ferulic acid, transforming it into a β-amino acid. This structural alteration is significant, as β-amino acids are known to be constituents of various natural products and can confer unique conformational properties to peptides, enhancing their metabolic stability.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 72076-93-8 | [5] |

| Molecular Formula | C₁₀H₁₃NO₄ | [5] |

| Molecular Weight | 211.21 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-(4-hydroxy-3-methoxy-phenyl)-dl-beta-alanine, dl-beta-(4-hydroxy-3-methoxy-phenyl)alanine | [5] |

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a synthesis route based on the well-established Rodionow-Johnson reaction.[6] This one-pot reaction involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source, such as ammonium acetate.

Proposed Synthesis Workflow

The following diagram outlines a plausible and efficient workflow for the synthesis of the target compound, starting from vanillin (4-hydroxy-3-methoxybenzaldehyde).

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Representative)

This protocol is a representative procedure based on the Rodionow-Johnson reaction for the synthesis of β-aryl-β-amino acids.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine vanillin (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature, followed by further cooling in an ice bath to facilitate the precipitation of the product.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold ethanol and deionized water to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Analytical Characterization

Accurate characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. The following analytical techniques are recommended:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the vanillyl group, a methoxy singlet, a multiplet for the benzylic proton, and signals for the methylene protons of the propanoic acid backbone. The chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆ or D₂O).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, the methylene carbon, and the carboxylic acid carbon. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.[7][8]

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 212.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reversed-phase HPLC with UV detection is a standard method for assessing the purity of the compound. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.[9][10][11] Detection at wavelengths around 280 nm is suitable due to the phenolic chromophore.

Putative Biological Activities and Mechanisms of Action

While direct experimental data on the biological activities of this compound are limited, its structural similarity to ferulic acid allows for informed hypotheses regarding its potential therapeutic effects.

Antioxidant Activity

The presence of the phenolic hydroxyl group is a key determinant of the antioxidant activity of ferulic acid. It is highly probable that this compound retains this antioxidant capacity. The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, forming a resonance-stabilized phenoxy radical.

Standard in vitro assays can be employed to quantify the antioxidant potential of this compound:

-